

A Technical Guide to the Chemical Properties of 4-Bromo-6-methylisoquinoline

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Compound of Interest

Compound Name: 4-Bromo-6-methylisoquinoline

Cat. No.: B598380

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Introduction

4-Bromo-6-methylisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core. This structure is a recognized scaffold in medicinal chemistry, and the strategic placement of a bromine atom and a methyl group offers versatile opportunities for chemical modification. The bromine atom at the 4-position serves as a key functional handle for introducing further complexity through various cross-coupling reactions, while the methyl group at the 6-position influences the molecule's electronic properties and steric profile. This compound is primarily utilized as an intermediate for chemical research and pharmaceutical development, with specific applications as a building block in the synthesis of protein degraders.[1][2] This technical guide provides a consolidated overview of its chemical properties, analytical methodologies, and potential applications for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of **4-Bromo-6-methylisoquinoline** are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	1204298-52-1	[2][3][4]
Molecular Formula	C ₁₀ H ₈ BrN	[1][3][4]
Molecular Weight	222.08 g/mol	[1][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	80-83 °C	[1]
Purity	Typically available from ≥95% to >98%	[1][2][4]
Solubility	Soluble in organic solvents such as ethanol and acetone	[1]
Storage	Store in a cool, dry place in a tightly sealed container	[1]

Spectroscopic Data

While specific, detailed spectra for **4-Bromo-6-methylisoquinoline** are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

Technique	Expected Observations
^1H NMR	Signals corresponding to the aromatic protons on the isoquinoline ring system would be expected in the downfield region (approx. 7.5-9.0 ppm). A distinct singlet for the methyl group (CH_3) protons would appear in the upfield region (approx. 2.5 ppm).
^{13}C NMR	Resonances for the ten carbon atoms would be observed. Aromatic carbons typically appear between 120-150 ppm. The signal for the methyl carbon would be found in the upfield region.
Infrared (IR)	The spectrum would likely show characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching vibrations from the isoquinoline ring, and a band corresponding to the C-Br stretch.
Mass Spectrometry	The mass spectrum will display a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine's two major isotopes, ^{79}Br and ^{81}Br , which have a nearly 1:1 natural abundance. ^[5] This results in two peaks of almost equal intensity separated by 2 m/z units.

Experimental Protocols

The following sections describe generalized protocols for the analytical characterization of **4-Bromo-6-methylisoquinoline**. These methodologies are standard for ensuring the identity, purity, and structural integrity of such chemical intermediates.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the purity of the compound by separating it from any potential impurities.

- **Instrumentation:** A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- **Sample Preparation:** Accurately weigh and dissolve a small amount of **4-Bromo-6-methyloquinoline** in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 mg/mL.
- **Chromatographic Conditions:**
 - **Mobile Phase:** A gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid or formic acid.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
- **Data Analysis:** The purity is determined by calculating the relative peak area of the main compound against the total area of all observed peaks in the chromatogram.

Structural Elucidation by NMR Spectroscopy

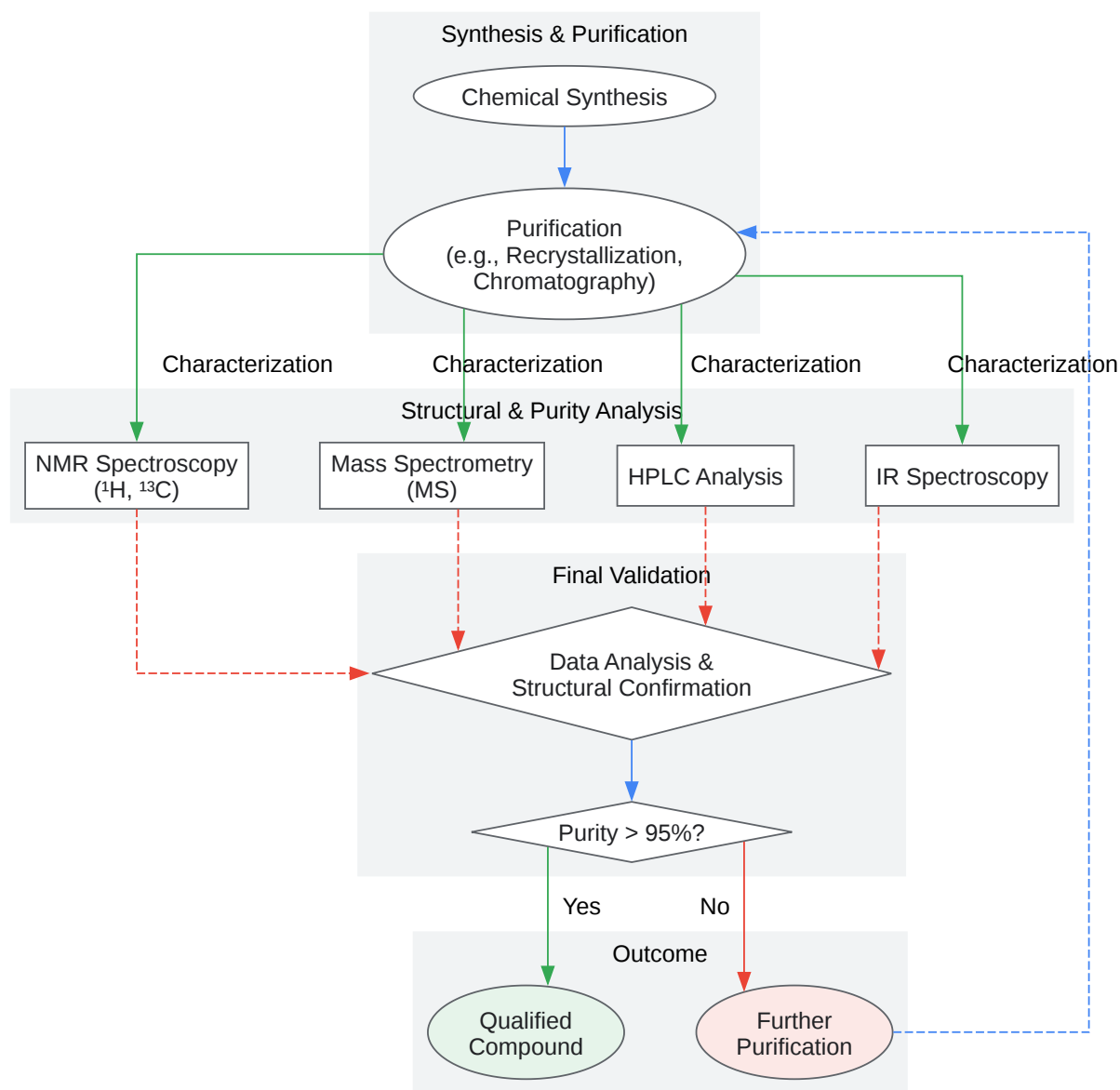
NMR spectroscopy is the primary method for confirming the chemical structure.

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **¹H NMR Acquisition:** Acquire a proton spectrum using a standard pulse sequence. The spectral width is typically set to encompass a range of 0-12 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans compared to ¹H NMR to obtain adequate signal intensity. The spectral width is generally set to 0-220 ppm.

- Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the proton and carbon environments match the expected structure of **4-Bromo-6-methylisoquinoline**.

Visualizations

The following diagrams illustrate a typical analytical workflow for compound characterization and a potential signaling pathway relevant to the broader class of bromo-isoquinoline compounds in drug discovery.



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A generalized workflow for the synthesis and analytical characterization of a chemical intermediate.

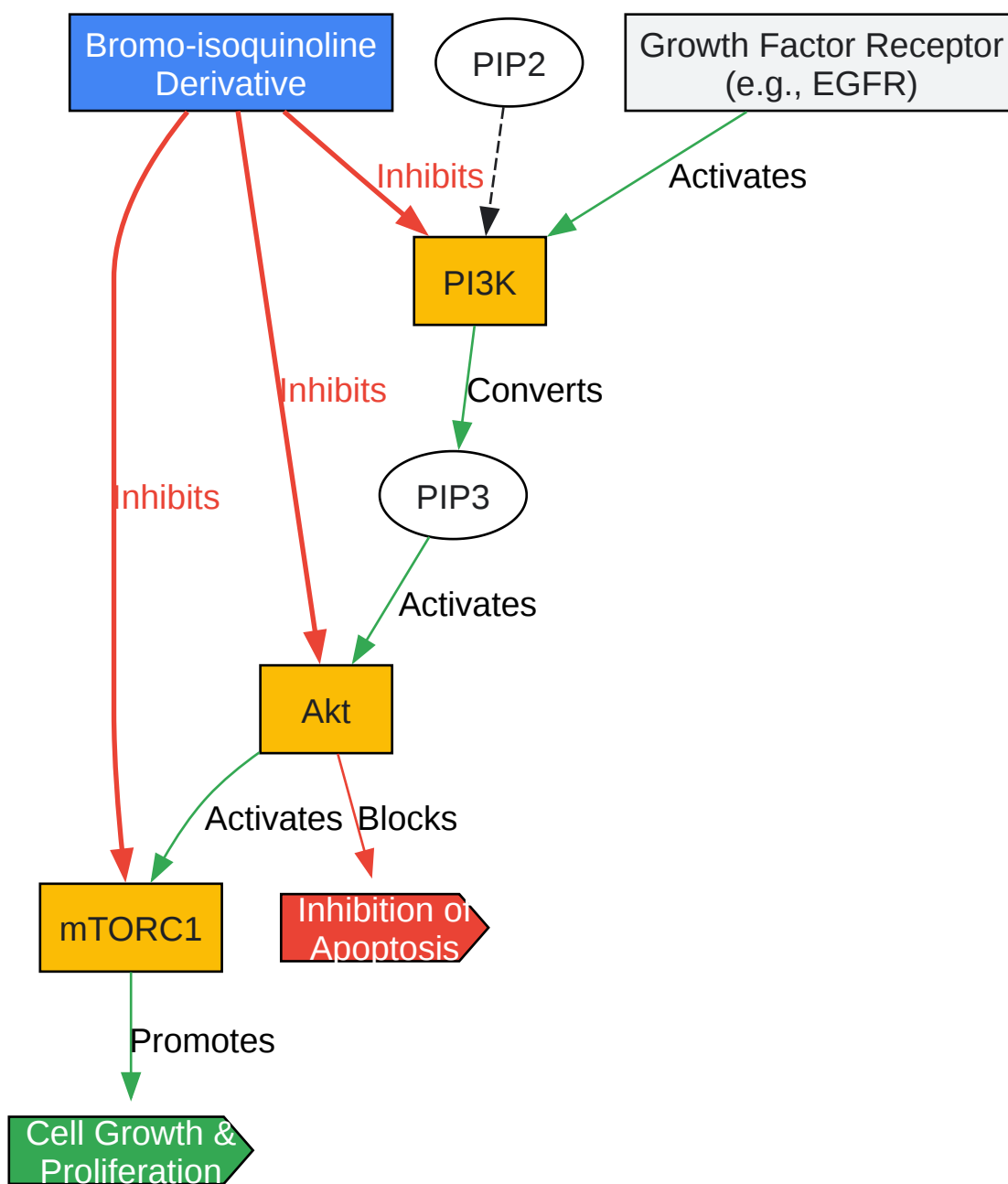
Reactivity and Applications in Drug Development

4-Bromo-6-methylisoquinoline is a valuable building block due to the reactivity of its bromo-substituent. The carbon-bromine bond provides a reactive site for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

While direct biological activity data for **4-Bromo-6-methylisoquinoline** is limited, the isoquinoline scaffold is present in numerous bioactive compounds. Derivatives of the closely related 6-bromoquinoline have been explored for various therapeutic applications, including as potential anticancer agents.^[6] The development of such agents often involves targeting key cellular signaling pathways that are dysregulated in cancer.

Potential Signaling Pathway Involvement

One of the most critical pathways in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. This pathway is a frequent target in modern oncology drug discovery.^[6] Derivatives of bromoquinolines have been investigated as potential inhibitors of this pathway.^[6] Inhibition can block downstream signals that promote cell growth and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.^[6]



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Potential inhibition of the PI3K/Akt/mTOR signaling pathway by bioactive quinoline/isoquinoline derivatives.

Safety and Handling

4-Bromo-6-methylisoquinoline is classified as an irritant.[3] Standard laboratory safety precautions should be employed during handling. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in

a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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